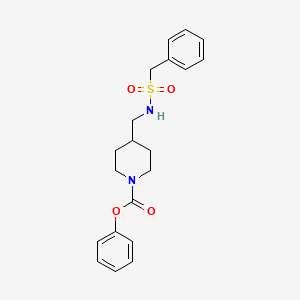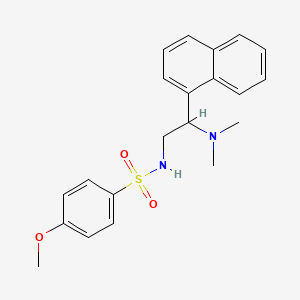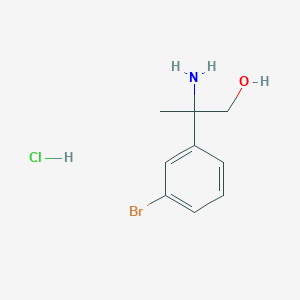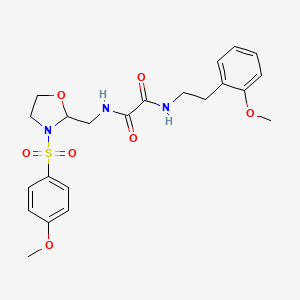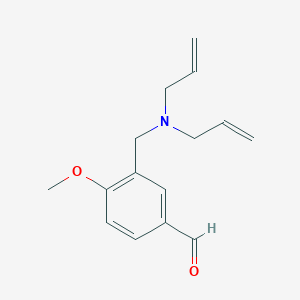
3-Diallylaminomethyl-4-methoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diallylaminomethyl-4-methoxy-benzaldehyde is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound features a benzaldehyde core substituted with a diallylaminomethyl group and a methoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with diallylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Diallylaminomethyl-4-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylaminomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
3-Diallylaminomethyl-4-methoxy-benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Diallylaminomethyl-4-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The diallylaminomethyl group can engage in various binding interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Diallylaminomethyl-4-methoxy-benzaldehyde include:
3-Diallylaminomethyl-4-hydroxy-benzaldehyde: Differing by the presence of a hydroxy group instead of a methoxy group.
3-Diallylaminomethyl-4-ethoxy-benzaldehyde: Featuring an ethoxy group in place of the methoxy group.
3-Diallylaminomethyl-4-methyl-benzaldehyde: Substituted with a methyl group instead of a methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-8-16(9-5-2)11-14-10-13(12-17)6-7-15(14)18-3/h4-7,10,12H,1-2,8-9,11H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVBPBQXYWFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)
![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2456146.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2456147.png)
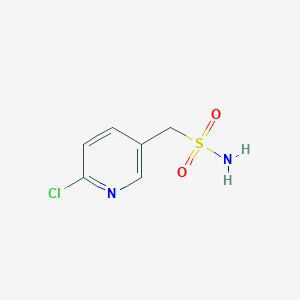
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)
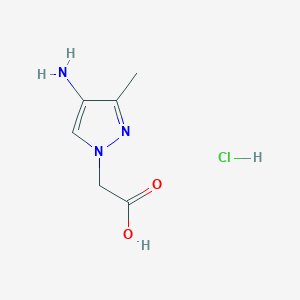
![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)
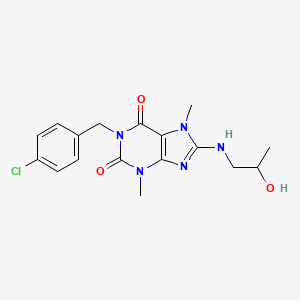
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2456156.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)
